3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide 3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide
Brand Name: Vulcanchem
CAS No.: 162411-26-9
VCID: VC0066938
InChI: InChI=1S/C18H23N2.2BrH/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)20(13)12-6-11-19;;/h4-5,7-10H,6,11-12,19H2,1-3H3;2*1H/q+1;;/p-1
SMILES: CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCN.Br.[Br-]
Molecular Formula: C18H24Br2N2
Molecular Weight: 428.212

3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide

CAS No.: 162411-26-9

Cat. No.: VC0066938

Molecular Formula: C18H24Br2N2

Molecular Weight: 428.212

* For research use only. Not for human or veterinary use.

3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide - 162411-26-9

Specification

CAS No. 162411-26-9
Molecular Formula C18H24Br2N2
Molecular Weight 428.212
IUPAC Name 3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide
Standard InChI InChI=1S/C18H23N2.2BrH/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)20(13)12-6-11-19;;/h4-5,7-10H,6,11-12,19H2,1-3H3;2*1H/q+1;;/p-1
Standard InChI Key DKTDKOQHPGCPJH-UHFFFAOYSA-M
SMILES CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCN.Br.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator